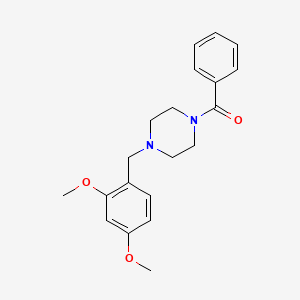
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also gained attention in scientific research due to its potential applications in medicine and pharmacology.
作用机制
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. This compound can also cause nausea, vomiting, and insomnia. Long-term use of this compound has been associated with liver and kidney damage.
实验室实验的优点和局限性
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined mechanism of action. This compound also has a long half-life, making it useful for studying the effects of dopamine and serotonin over an extended period of time. However, this compound has several limitations for lab experiments. It is not selective for dopamine and serotonin transporters, meaning that it can also bind to other receptors in the brain. This can make it difficult to interpret the results of experiments using this compound.
未来方向
There are several future directions for research on 1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is the development of selective this compound analogs that target specific receptors in the brain. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of this compound use on the brain and other organs. This could provide valuable information on the potential risks associated with recreational use of this compound. Finally, this compound could be used as a tool to study the effects of dopamine and serotonin on behavior and cognition in animal models. This could lead to a better understanding of the underlying mechanisms of these neurotransmitters in the brain.
合成方法
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzoyl chloride and 2,4-dimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen chloride produced during the reaction. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
1-benzoyl-4-(2,4-dimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been investigated as a potential treatment for Parkinson's disease and other neurological disorders. In addition, this compound has been used as a tool in pharmacological research to study the effects of dopamine and serotonin on the central nervous system.
属性
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-17(19(14-18)25-2)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRWOBQJBOGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
